

YK11: A Guide to In Vitro and In Vivo Study Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YK11

Cat. No.: B3028966

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **YK11** in both laboratory (in vitro) and animal (in vivo) studies. **YK11** is a selective androgen receptor modulator (SARM) recognized for its unique mechanism of action, which includes partial androgen receptor agonism and the induction of follistatin, a potent myostatin inhibitor.

In Vitro Applications: Myogenic Differentiation in C2C12 Myoblasts

YK11 has been shown to promote myogenic differentiation in C2C12 mouse myoblast cells, making it a compound of interest for studying muscle growth and regeneration.

Preparation of YK11 for Cell Culture

Proper dissolution and preparation of **YK11** is critical for obtaining reliable and reproducible results in cell-based assays.

Solvents: **YK11** is soluble in dimethyl sulfoxide (DMSO) and ethanol.^[1] For cell culture applications, sterile, cell culture-grade DMSO is recommended.^[2]

Stock Solution Preparation (10 mM):

- Aseptically weigh the required amount of **YK11** powder.

- Dissolve in an appropriate volume of sterile DMSO to achieve a 10 mM stock concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.31 mg of **YK11** (Molecular Weight: 430.53 g/mol) in 1 ml of DMSO.
- Gently vortex or sonicate at room temperature to ensure complete dissolution.
- Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration. A common working concentration for **YK11** in C2C12 myoblast differentiation assays is 500 nM.[3][4] It is crucial to maintain a final DMSO concentration below 0.5% in the culture medium to minimize solvent-induced cytotoxicity.[5]

Experimental Protocol: Myogenic Differentiation of C2C12 Cells

This protocol outlines the steps to induce and assess myogenic differentiation of C2C12 cells using **YK11**.

Materials:

- C2C12 mouse myoblast cell line
- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[4]
- **YK11** stock solution (10 mM in DMSO)
- Phosphate Buffered Saline (PBS)
- Appropriate reagents for downstream analysis (e.g., RNA extraction kits, antibodies for western blotting).

Procedure:

- Cell Seeding: Seed C2C12 myoblasts in a suitable culture vessel (e.g., 6-well plate) at a density that allows them to reach approximately 80-90% confluence before initiating differentiation.
- Induction of Differentiation: Once the cells reach the desired confluence, aspirate the growth medium and wash the cells once with PBS.
- Replace the growth medium with differentiation medium containing either **YK11** (e.g., 500 nM final concentration) or a vehicle control (DMSO at the same final concentration as the **YK11**-treated wells).
- Incubation: Incubate the cells for the desired period (e.g., 48-96 hours), replacing the medium with fresh differentiation medium containing **YK11** or vehicle control every 48 hours.
- Analysis: After the incubation period, the cells can be harvested for various downstream analyses to assess myogenic differentiation, such as:
 - Quantitative RT-PCR (qRT-PCR): To measure the expression of myogenic regulatory factors (MRFs) like MyoD, Myf5, and myogenin.[3][6]
 - Western Blotting: To analyze the protein levels of myogenic markers.
 - Immunocytochemistry: To visualize myotube formation and the expression of muscle-specific proteins.

Quantitative Data Summary: In Vitro

Parameter	Treatment	Concentration	Result	Reference
Myogenic Regulatory Factors (mRNA)	YK11	500 nM	Significant increase in MyoD, Myf5, and myogenin compared to DHT	[3][6]
Follistatin (mRNA)	YK11	500 nM	Significant induction of follistatin expression	[3][6]

In Vivo Applications: Studies in Animal Models

In vivo studies are essential to evaluate the systemic effects of **YK11** on muscle mass, strength, and potential side effects.

Preparation of YK11 for Oral Administration in Mice

For oral gavage in mice, **YK11** needs to be formulated in a suitable vehicle to ensure proper suspension and bioavailability.

Vehicle Composition: A commonly used vehicle for oral administration of SARMs in rodents consists of a mixture of:

- 10% DMSO
- 40% Polyethylene glycol 300 (PEG300)
- 5% Tween-80
- 45% Saline[4]

Preparation of **YK11** Suspension:

- Dissolve the required amount of **YK11** in DMSO first.

- Add PEG300 and Tween-80 and mix thoroughly.
- Finally, add the saline and mix until a homogenous suspension is formed.
- Prepare the suspension fresh daily before administration.

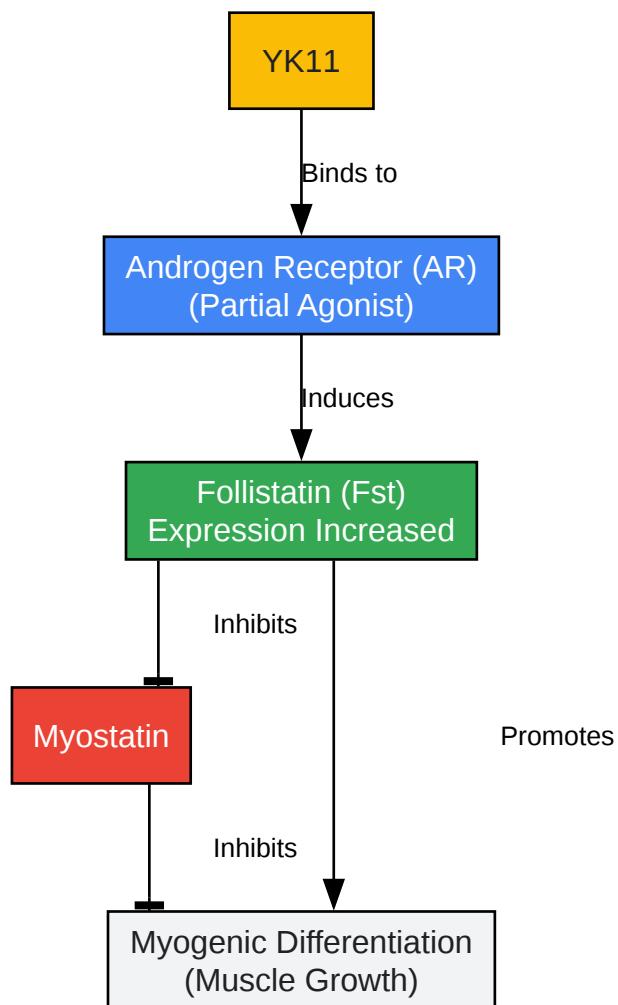
Experimental Protocol: Oral Administration of **YK11** in BALB/c Mice

This protocol describes the oral administration of **YK11** to BALB/c mice to investigate its effects on muscle growth.

Materials:

- Male BALB/c mice (e.g., 8 weeks old)[[7](#)]
- **YK11** powder
- Vehicle components (DMSO, PEG300, Tween-80, Saline)
- Oral gavage needles
- Animal scale

Procedure:


- Animal Acclimation: Allow the mice to acclimate to the facility for at least one week before the start of the experiment.
- Group Allocation: Randomly divide the mice into experimental groups (e.g., Vehicle control, **YK11** low dose, **YK11** high dose).
- Dose Preparation: Prepare the **YK11** suspension at the desired concentrations (e.g., 350 mg/kg and 700 mg/kg body weight).[[7](#)] The volume administered should be consistent across all groups (e.g., 10 ml/kg).
- Administration: Administer the **YK11** suspension or vehicle control to the mice daily via oral gavage for the duration of the study (e.g., 10 days).[[7](#)]

- Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weight regularly.
- Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues of interest (e.g., skeletal muscles, organs) for further analysis, such as:
 - Muscle Weight: Dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior).
 - Histology: Perform H&E staining on muscle cross-sections to measure fiber size.
 - Biochemical Assays: Analyze blood samples for relevant biomarkers.

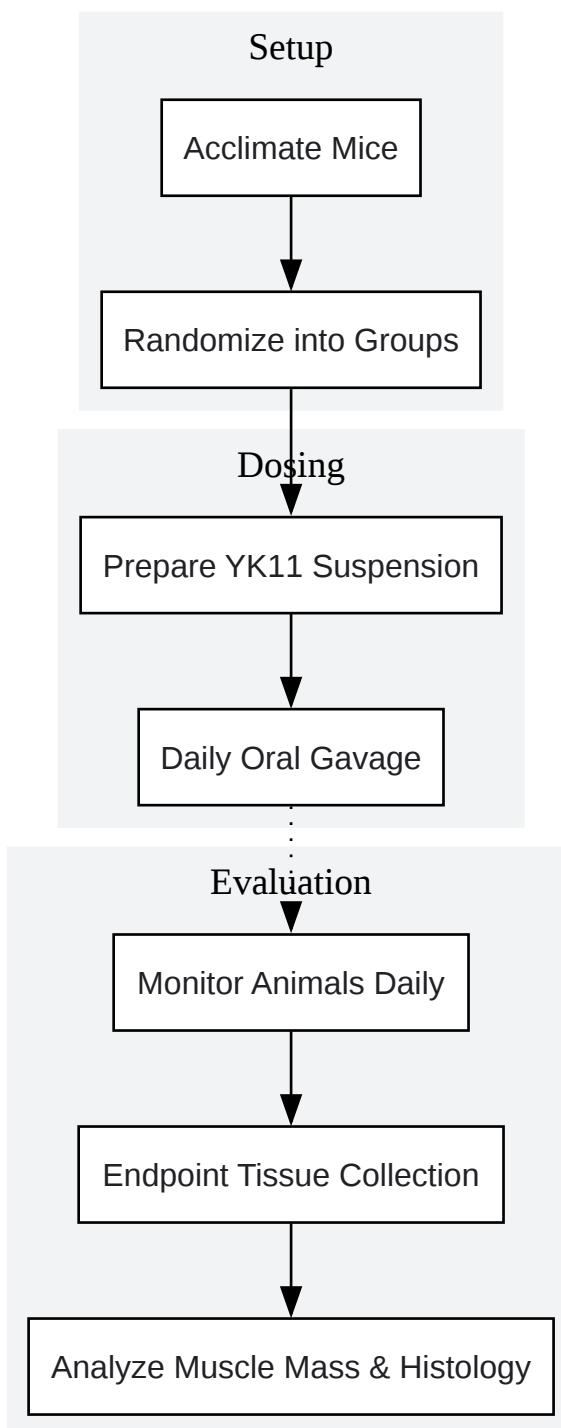
Quantitative Data Summary: In Vivo

Animal Model	Administration Route	Dosage	Duration	Observed Effects	Reference
BALB/c mice	Oral	350 mg/kg, 700 mg/kg	10 days	Increased muscle mass, reduced mortality in a sepsis model	[7]
Wistar rats	Not specified	350 mg/kg	5 weeks	Alterations in the endogenous antioxidant system in the hippocampus	

Visualizing Mechanisms and Workflows YK11 Signaling Pathway in Myogenesis

[Click to download full resolution via product page](#)

Caption: **YK11** signaling pathway in muscle cells.


In Vitro Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro myogenic differentiation assay.

In Vivo Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. YK11 - SARMS and NOOTROPICS - Enhancetech [enhancetech.eu]
- 2. Tissue Selective Androgen Receptor Modulators (SARMs) Increase Pelvic Floor Muscle Mass in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ergo-log.com [ergo-log.com]
- 4. YK-11 - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [YK11: A Guide to In Vitro and In Vivo Study Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028966#yk11-preparation-for-in-vitro-and-in-vivo-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com